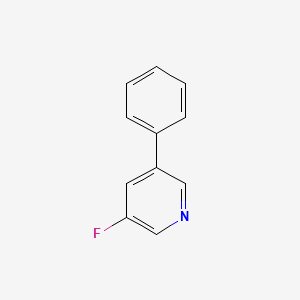
3-Fluoro-5-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-phenylpyridine: is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the third position and a phenyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-5-phenylpyridine typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a phenyl group. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to replace a leaving group (e.g., a halogen) on the pyridine ring. The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a palladium catalyst .
Industrial Production Methods:
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
3-Fluoro-5-phenylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties, imparted by the fluorine atom, make it valuable in the design of novel compounds with enhanced stability and reactivity .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for developing new therapeutic agents .
Industry:
The compound is also used in the development of agrochemicals, where its fluorinated structure contributes to improved efficacy and environmental stability. Additionally, it finds applications in materials science for the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom’s high electronegativity and the phenyl group’s aromaticity play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
3-Fluoropyridine: Lacks the phenyl group, resulting in different chemical and biological properties.
5-Phenylpyridine: Lacks the fluorine atom, affecting its electronic properties and reactivity.
3,5-Difluoropyridine: Contains an additional fluorine atom, leading to distinct reactivity and applications.
Uniqueness:
3-Fluoro-5-phenylpyridine’s uniqueness lies in the combination of the fluorine atom and the phenyl group, which imparts a balance of electronic and steric effects. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-fluoro-5-phenylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPOYBUASKBNLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673492 |
Source


|
| Record name | 3-Fluoro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214374-67-0 |
Source


|
| Record name | 3-Fluoro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)
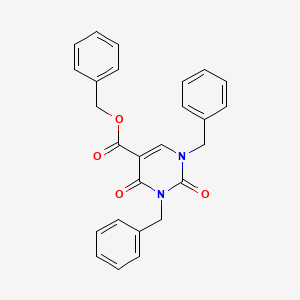
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)
![2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577781.png)

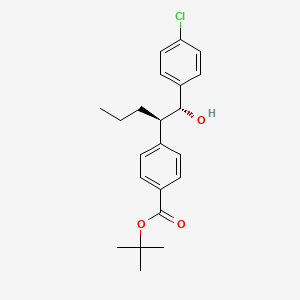

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)
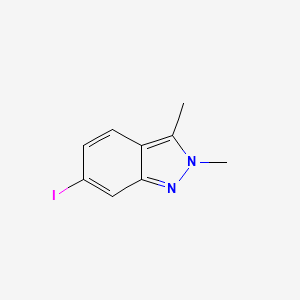
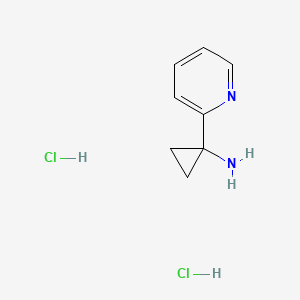
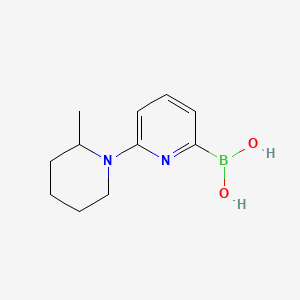
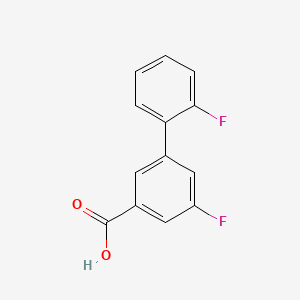
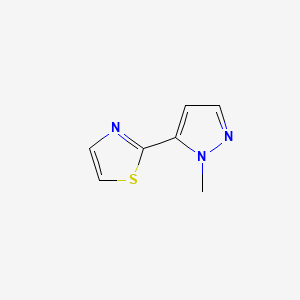
![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)
